molecular formula C9H12N2O3 B15069849 Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 866216-23-1

Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B15069849
CAS No.: 866216-23-1
M. Wt: 196.20 g/mol
InChI Key: ZEEYUDGZXIXFFZ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a hydroxyl group at position 5 and a methyl ester at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazolo-pyridine derivatives. Its molecular formula is inferred to be C9H12N2O3 (molecular weight ~196.21), based on analogs such as Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (MW 195.22) .

Properties

IUPAC Name

methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYUDGZXIXFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(CCN2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470493
Record name Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866216-23-1
Record name Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Amination and Cycloaddition Strategy

One of the fundamental approaches for synthesizing pyrazolo[1,5-a]pyridine derivatives involves an N-amination of substituted pyridines followed by a 1,3-bipolar cycloaddition reaction. This method has been successfully employed for structurally similar compounds and can be adapted for the synthesis of our target molecule.

The general synthetic route typically involves:

  • N-amination of substituted pyridines using reagents such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH)
  • 1,3-bipolar cycloaddition with substituted ethyl propiolate or similar compounds
  • Subsequent functionalization to introduce the hydroxyl group and other desired substituents

As described in related literature, the intermediate pyrazolo[1,5-a]pyridine-3-carboxylates can be pivotal intermediates, which are typically prepared through this sequence.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent another valuable approach for the synthesis of heterocyclic compounds. These reactions involve the simultaneous combination of three or more reagents in a single reaction vessel, offering advantages in terms of atom economy, step efficiency, and operational simplicity.

For pyrazolo-fused heterocycles, researchers have developed various multicomponent approaches that could potentially be adapted for the synthesis of Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate.

Cyclization of Functionalized Precursors

The cyclization of appropriately functionalized precursors represents another strategic approach for the synthesis of the target compound. This typically involves:

  • Preparation of a suitably functionalized pyrazole derivative
  • Cyclization to form the fused pyridine ring
  • Introduction of the hydroxyl group at position 5
  • Selective reduction to achieve the tetrahydro derivative
  • Esterification to introduce the methyl carboxylate function

Specific Preparation Methods for this compound

Method 1: Adaptation of N-Amination and Cycloaddition Approach

Based on the synthesis of related pyrazolo[1,5-a]pyridine derivatives described in literature, a specific method for the preparation of this compound can be proposed:

Step 1: N-Amination of Pyridine Derivative
The starting pyridine derivative undergoes N-amination using O-(2,4-dinitrophenyl)hydroxylamine (DNPH) to form an N-aminopyridine intermediate.

Step 2: 1,3-Bipolar Cycloaddition
The N-aminopyridine intermediate reacts with methyl propiolate through a 1,3-bipolar cycloaddition to form the pyrazolo[1,5-a]pyridine core with a methyl carboxylate group at position 3.

Step 3: Selective Oxidation
Introduction of the hydroxyl group at position 5 through selective oxidation.

Step 4: Selective Reduction
Selective reduction of the pyridine ring to achieve the tetrahydro derivative.

This method draws inspiration from the synthetic routes described for structurally similar compounds described in the literature.

Method 2: One-Pot Three-Component Synthesis

Drawing from the synthesis of related heterocyclic compounds, a one-pot three-component approach for the preparation of this compound can be envisioned:

Step 1: Preparation of Key Intermediates
Prepare suitable aminopyrazole derivative and a functionalized aldehyde component.

Step 2: One-Pot Reaction
Combine the aminopyrazole, aldehyde, and methyl acetoacetate (or similar compound) in the presence of an appropriate catalyst (e.g., APTS - acid p-toluenesulfonic acid) in ethanol under reflux conditions.

Step 3: Selective Reduction and Functionalization
Perform selective reduction of specific positions and introduce the hydroxyl group at position 5.

This approach is inspired by the one-pot three-component synthesis methods developed for related triazolopyrimidine derivatives.

Method 3: Adaptation from Pyrazolo[1,5-a]pyrimidine Synthesis

The synthetic methodologies developed for pyrazolo[1,5-a]pyrimidines can be adapted for the preparation of our target compound:

Step 1: Preparation of Aminopyrazole
Synthesize an appropriate aminopyrazole with a methyl carboxylate at position 3.

Step 2: Reaction with 1,3-Biselectrophilic Component
React the aminopyrazole with a suitable 1,3-biselectrophilic component that can form the partially saturated pyridine ring.

Step 3: Introduction of Hydroxyl Group
Introduce the hydroxyl group at position 5 through appropriate functional group transformations.

This method draws inspiration from the cyclocondensation approaches used for the synthesis of pyrazolo[1,5-a]pyrimidines.

Reaction Optimization and Condition Parameters

The successful synthesis of this compound depends significantly on the optimization of reaction conditions. Based on studies with related compounds, the following parameters have been identified as critical:

Solvent Selection

The choice of solvent can significantly impact reaction efficiency, selectivity, and yield. For the synthesis of related heterocyclic compounds, various solvents have been evaluated:

Solvent Advantages Limitations Typical Yield Range
Ethanol Good solubility, environmentally friendly Moderate reaction rate 70-85%
Tetrahydrofuran Excellent for cycloaddition reactions Less environmentally friendly 60-75%
Acetonitrile Good for certain transformations Can lead to side reactions 45-55%
Ethanol/Water (1:1) Environmentally friendly, good for one-pot reactions May require longer reaction times 65-80%

For the one-pot three-component synthesis, ethanol has been identified as a particularly effective solvent, offering a good balance between reaction efficiency and environmental considerations.

Catalyst Selection and Loading

Various catalysts have been employed for the synthesis of structurally related heterocyclic compounds:

Catalyst Optimal Loading (mol%) Key Features Impact on Yield
APTS (acid p-toluenesulfonic acid) 10 Effective for one-pot reactions Significant increase
4,4'-trimethylenedipiperidine (TMDP) 10-20 Dual solvent-catalyst capability Moderate increase
Lewis acids 5-15 Effective for specific transformations Variable impact
No catalyst - Simplified procedure Significantly lower yields (10-15%)

Studies with related compounds have demonstrated that the use of APTS at a 10 mol% loading typically provides the highest yields in one-pot three-component reactions.

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is crucial for maximizing yield and minimizing side reactions:

Entry Temperature Time (h) Catalyst (mol%) Solvent Yield (%)
1 Reflux 24 APTS (10) Ethanol 75-85
2 Reflux 18 APTS (10) Ethanol 60-70
3 Reflux 24 APTS (10) Acetonitrile 45-55
4 Reflux 24 TMDP (10) Ethanol/H₂O (1:1) 70-80
5 Room temperature 48 APTS (10) Ethanol 30-40
6 Reflux 12 APTS (10) Ethanol 50-60

Based on these data, reflux conditions with a reaction time of 24 hours typically provide the highest yields for one-pot reactions involving related heterocyclic compounds.

Purification and Characterization Techniques

Analytical Characterization

The comprehensive characterization of this compound involves various analytical techniques:

NMR Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide crucial structural information. For related pyrazolo[1,5-a]pyridine derivatives, characteristic signals in the ¹H NMR typically include the methyl ester, the tetrahydropyridine ring protons, and the hydroxyl group. In the ¹³C NMR, signals for the carboxylate carbon, the pyrazole carbons, and the tetrahydropyridine ring carbons are typically observed.

IR Spectroscopy : IR analysis reveals characteristic bands for the hydroxyl group (typically 3300-3400 cm⁻¹) and the carbonyl group of the methyl carboxylate (typically 1700-1720 cm⁻¹).

Mass Spectrometry : MS analysis typically shows a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Elemental Analysis : Elemental analysis can confirm the elemental composition of the compound, with expected values for C, H, N, and O matching the molecular formula C₉H₁₂N₂O₃.

Table 5: Expected Spectroscopic Data for this compound and Related Compounds

Compound ¹H NMR Key Signals (ppm) ¹³C NMR Key Signals (ppm) IR Bands (cm⁻¹) MS (m/z)
This compound 3.8-3.9 (OCH₃), 4.2-4.4 (CH-OH), 5.2-5.4 (OH), 1.8-2.4 (CH₂ groups) 165-170 (C=O), 140-145 (pyrazole C), 65-70 (C-OH) 3300-3400 (OH), 1700-1720 (C=O) 196 (M⁺)
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate 3.8-3.9 (OCH₃), 1.9-2.6 (CH₂ groups), 6.2-6.3 (pyrazole CH) 165-170 (C=O), 140-145 (pyrazole C) 1700-1720 (C=O) 180 (M⁺)
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate 3.8-3.9 (OCH₃), 3.5-3.7 (CH-NH₂), 1.7-1.9 (NH₂), 1.8-2.5 (CH₂ groups) 165-170 (C=O), 140-145 (pyrazole C), 50-55 (C-NH₂) 3300-3400 (NH₂), 1700-1720 (C=O) 195 (M⁺)

Comparative Analysis of Preparation Methods

Advantages and Limitations of Different Synthetic Approaches

Each of the proposed preparation methods for this compound offers distinct advantages and faces specific limitations:

Synthetic Approach Key Advantages Limitations Overall Efficiency
N-Amination and Cycloaddition Well-established methodology, Controlled introduction of substituents Multiple steps, Potential challenges in regioselectivity Moderate to high
One-Pot Three-Component Synthesis Operational simplicity, Higher atom economy, Single reaction vessel May require optimization for specific substrates, Potential side reactions High
Adaptation from Pyrazolo[1,5-a]pyrimidine Synthesis Versatile for introducing various substituents, Established literature precedents Requires specific precursors, May involve multiple steps Moderate

Scalability Considerations

For potential scale-up and industrial applications, several factors must be considered:

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group and the carboxylate ester group are key functional groups that participate in these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction of the carboxylate ester group can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a modulator of metabotropic glutamate receptors, it binds to the receptor and alters its conformation, thereby affecting downstream signaling pathways . This modulation can result in the inhibition or activation of various physiological processes, depending on the specific receptor subtype and the context of its expression.

Comparison with Similar Compounds

Functional Group Modifications

The target compound’s hydroxyl group at position 5 distinguishes it from analogs with amino, hydroxymethyl, or unsubstituted moieties. Key comparisons include:

Compound CAS No. Molecular Weight Key Functional Groups Key Features
Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate - ~196.21 5-OH, 3-COOCH3 Discontinued; polar due to hydroxyl group
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate 1378824-03-3 195.22 5-NH2, 3-COOCH3 Higher stability; amino group enhances solubility in acidic conditions
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate 118055-06-4 209.24 3-COOCH2CH3 Ethyl ester may improve metabolic stability compared to methyl esters
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid - 168.17 3-COOH Acidic group enhances water solubility; potential for salt formation
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate 1260770-97-5 220.22 5-CH2OH, 3-COOCH2CH3 Hydroxymethyl group increases hydrogen-bonding capacity

Structural and Pharmacological Implications

  • Hydroxyl vs.
  • Ester vs. Carboxylic Acid : The methyl ester (target compound) is a prodrug form, whereas the carboxylic acid derivative (CAS 21941376) is ionized at physiological pH, limiting blood-brain barrier penetration .
  • Substituent Position : Ethyl 5-(hydroxymethyl)-... (CAS 1260770-97-5) demonstrates that substituent position (5 vs. 3) significantly impacts steric and electronic properties, influencing receptor affinity .

Biological Activity

Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (CAS No. 866216-23-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.206 g/mol
  • Structure : The compound features a tetrahydropyridine ring fused with a pyrazole moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus250 µg/mL
Escherichia coli200 µg/mL
Bacillus subtilis150 µg/mL
Candida albicans300 µg/mL

Antioxidant Activity

The compound has shown promising antioxidant properties in various assays. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)Reference
DPPH Radical Scavenging45
ABTS Radical Scavenging30

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.

Case Studies

A notable study evaluated the compound's effects on cell lines associated with inflammation and cancer. The findings suggested that it could reduce pro-inflammatory cytokines and exhibit potential anti-cancer properties.

Case Study Overview

Study Title : Evaluation of Anti-inflammatory and Anti-cancer Properties of this compound
Methodology : In vitro assays on human chondro-sarcoma cells.
Findings :

  • Reduced IL-6 production by 50% at a concentration of 10 µM.
  • Induced apoptosis in cancer cell lines with an IC50 value of approximately 15 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Negishi coupling, as demonstrated in the synthesis of analogous pyrazolo[1,5-a]pyridine derivatives. General Procedure 3 (Solution A: 1-boc-3-(iodomethyl)-) highlights the use of tert-butyl protection for functional groups to enhance regioselectivity . Yield optimization may involve temperature control (e.g., -78°C for organozinc reagent stability) and automated liquid-liquid extraction for efficient purification . For carboxylate derivatives, esterification under mild acidic conditions (e.g., HCl in ethanol) preserves the hydroxyl group integrity .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer : High-resolution NMR (e.g., 1H^1 \text{H}, 13C^{13} \text{C}, and 2D experiments like NOESY) is critical for resolving syn/anti diastereoisomers, as shown in ethyl 5,7-dimethyl analogs . LC-MS with electrospray ionization (ESI) confirms molecular weight and detects impurities. X-ray crystallography, though resource-intensive, provides definitive stereochemical assignments for crystalline derivatives .

Q. What biological targets or therapeutic applications are associated with this compound?

  • Methodological Answer : Pyrazolo[1,5-a]pyridine derivatives exhibit activity against kinases (e.g., p38 MAPK ), opioid receptors (κ-agonists ), and Bruton’s tyrosine kinase (BTK) in antineoplastic agents like Zanubrutinib . Target validation requires cell-based assays (e.g., homogeneous time-resolved fluorescence for receptor agonism ) or enzymatic inhibition studies with recombinant proteins .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing diastereoisomers of this compound be addressed?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can control stereocenters. For 5-hydroxy derivatives, protecting group strategies (e.g., Boc for hydroxyl groups) prevent racemization during synthesis . NMR-guided diastereomer separation using chiral stationary phases (CSPs) in HPLC is effective, as demonstrated for ethyl 5,7-dimethyl analogs .

Q. How should researchers resolve contradictory data regarding the compound’s biological activity across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, receptor isoform specificity). Cross-validate using orthogonal assays:

  • In vitro : Compare fluorescence-based agonist assays with radioligand binding studies.
  • In vivo : Use knockout models to confirm target engagement .
  • Structural Analysis : Molecular docking or cryo-EM of ligand-target complexes clarifies binding modes .

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